N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide
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Overview
Description
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is an organic compound that features a naphthalene ring, a pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.
Formation of the Pyridine Derivative: The pyridine ring is similarly functionalized.
Coupling Reaction: The naphthalene and pyridine derivatives are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-(pyridin-3-ylsulfanyl)propanamide
- N-(naphthalen-2-yl)-2-(pyridin-2-ylsulfanyl)propanamide
- N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide
Uniqueness
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C18H16N2OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C18H16N2OS/c1-13(22-17-11-4-5-12-19-17)18(21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,20,21) |
InChI Key |
CXQUMTIWAZVRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3 |
Origin of Product |
United States |
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